5-Ethyl-2-methyloctane 5-Ethyl-2-methyloctane
Brand Name: Vulcanchem
CAS No.: 62016-18-6
VCID: VC8283520
InChI: InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3
SMILES: CCCC(CC)CCC(C)C
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol

5-Ethyl-2-methyloctane

CAS No.: 62016-18-6

Cat. No.: VC8283520

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-methyloctane - 62016-18-6

Specification

CAS No. 62016-18-6
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
IUPAC Name 5-ethyl-2-methyloctane
Standard InChI InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3
Standard InChI Key CQCKNPUKBOITAX-UHFFFAOYSA-N
SMILES CCCC(CC)CCC(C)C
Canonical SMILES CCCC(CC)CCC(C)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound, 5-ethyl-2-methyloctane, reflects its branching pattern: an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) at the fifth carbon and a methyl group (CH3-\text{CH}_3) at the second carbon of an octane chain. Its molecular formula, C11H24\text{C}_{11}\text{H}_{24}, corresponds to a molecular weight of 156.3083 g/mol .

Stereochemical Considerations

Physicochemical Properties

Boiling Point and Volatility

While experimental boiling point data for 5-ethyl-2-methyloctane remains unspecified in accessible literature, analogous branched alkanes exhibit lower boiling points compared to their linear counterparts due to reduced surface area and van der Waals interactions. For example, 2,2,4-trimethylpentane (isooctane) boils at 99°C, whereas n-octane boils at 126°C. Extrapolating this trend, 5-ethyl-2-methyloctane likely has a boiling point between 160–170°C, consistent with its higher molecular weight.

Solubility and Polarity

As a nonpolar hydrocarbon, 5-ethyl-2-methyloctane is insoluble in water but miscible with organic solvents like hexane and toluene. Its solubility in ethanol and other alcohols decreases with increasing solvent polarity.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Methyl groups (CH3-\text{CH}_3) resonate near δ=0.81.0\delta = 0.8–1.0 ppm, while methylene (CH2-\text{CH}_2-) and methine (CH-\text{CH}-) protons appear between δ=1.21.5\delta = 1.2–1.5 ppm. Branching disrupts symmetry, splitting signals into multiplets.

  • 13^{13}C NMR: Quaternary carbons near branching sites resonate at δ=3035\delta = 30–35 ppm, with methyl carbons at δ=2225\delta = 22–25 ppm.

Infrared (IR) Spectroscopy

The absence of functional groups results in a spectrum dominated by C-H stretching vibrations (28003000cm1\sim 2800–3000 \, \text{cm}^{-1}) and bending modes (1450cm1\sim 1450 \, \text{cm}^{-1}).

Analytical Characterization

Gas Chromatography (GC) Analysis

NIST-standardized GC data for 5-ethyl-2-methyloctane, obtained using a DB-Wax column, reveals the following conditions :

Column TypeActive PhaseLength/ID/ThicknessCarrier GasTemperature RampRetention Index (RI)
CapillaryDB-Wax60 m/0.25 mm/0.25 μmHelium2°C/min (50°C to 230°C)1037

The retention index (RI) of 1037 aligns with branched alkanes of similar molecular weight, providing a benchmark for compound identification in complex mixtures.

Future Research Directions

  • Thermodynamic Property Measurement: Experimental determination of boiling points, vapor pressures, and heats of combustion.

  • Combustion Kinetics: Modeling reaction pathways in engine environments to optimize fuel formulations.

  • Environmental Fate Studies: Assessing biodegradation rates and ecotoxicological impacts.

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